molecular formula C14H10ClFO3 B578145 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid CAS No. 1261922-66-0

3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid

Cat. No.: B578145
CAS No.: 1261922-66-0
M. Wt: 280.679
InChI Key: IFJAJJNWVWMRAO-UHFFFAOYSA-N
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Description

3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring and a methoxy group on the benzoic acid moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid typically involves the following steps:

    Methoxylation: The methoxy group is introduced via nucleophilic substitution reactions, often using methanol or other methoxy-containing reagents.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and methoxylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the chloro and fluoro substituents, potentially leading to the formation of dehalogenated products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products:

    Oxidation Products: 3-(3-Chloro-5-fluorophenyl)-5-formylbenzoic acid, 3-(3-Chloro-5-fluorophenyl)-5-carboxybenzoic acid.

    Reduction Products: 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzyl alcohol.

    Substitution Products: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents can enhance the compound’s binding affinity to these targets, while the methoxy group may influence its pharmacokinetic properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    3-(3-Chloro-5-fluorophenyl)-benzoic acid: Lacks the methoxy group, which may result in different chemical and biological properties.

    3-(3-Chloro-5-fluorophenyl)-4-methoxybenzoic acid: The position of the methoxy group is different, potentially affecting its reactivity and interactions.

    3-(3-Chloro-5-fluorophenyl)-5-hydroxybenzoic acid: Contains a hydroxy group instead of a methoxy group, which can lead to different chemical behavior.

Uniqueness: The presence of both chloro and fluoro substituents, along with the methoxy group, makes 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid unique in terms of its chemical reactivity and potential applications. The combination of these functional groups can result in distinct physicochemical properties and biological activities compared to similar compounds.

Properties

IUPAC Name

3-(3-chloro-5-fluorophenyl)-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-13-5-8(2-10(6-13)14(17)18)9-3-11(15)7-12(16)4-9/h2-7H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJAJJNWVWMRAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690516
Record name 3'-Chloro-5'-fluoro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261922-66-0
Record name 3'-Chloro-5'-fluoro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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